molecular formula C8H8O B582132 rac Styrene Oxide-13C2 CAS No. 1189532-69-1

rac Styrene Oxide-13C2

Cat. No. B582132
CAS RN: 1189532-69-1
M. Wt: 122.136
InChI Key: AWMVMTVKBNGEAK-ANVYNZRWSA-N
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Description

Rac Styrene Oxide-13C2, also known as 2-Phenyloxirane-13C2, is a biochemical used for proteomics research . It has a CAS number of 1189532-69-1 and a molecular formula of C6 2H8O . The molecular weight is 122.13 .


Molecular Structure Analysis

The molecular structure of rac Styrene Oxide-13C2 is represented by the formula C6 2H8O . The InChI representation is InChI=1S/C8H8O/c1-2-4-7 (5-3-1)8-6-9-8/h1-5,8H,6H2/i6+1,8+1 .


Chemical Reactions Analysis

Aminolysis of Styrene Oxide over heterogeneous acidic catalysts has been studied . Silica alumina and silica zirconia mixed oxides have been shown to be effective and regioselective catalysts for the aminolysis of styrene oxide under very mild experimental conditions .

Scientific Research Applications

Production of ®-styrene oxide

The enantioselective resolution of racemic styrene oxide (rac-SO) to ®-SO by whole cells of a recombinant Escherichia coli expressing epoxide hydrolase (EH) activity in aqueous and biphasic system has been studied . The yield and the enantiomeric excess (ee) of ®-SO were found to be dependent on various variables such as the concentration of recombinant cell, substrate and product .

Enantioselective Epoxidation of Styrene

The H2O2-dependent ®-enantioselective epoxidation of styrene and its derivatives by site-mutated variants of a unique non-natural P450BM3 peroxygenase has been enabled . The observed ®-enantiomeric excess (ee) of styrene epoxidation is up to 99% .

Proteomics Research

Rac Styrene Oxide-13C2 is used as a biochemical for proteomics research .

Synthesis of 2-hydroxyacetophenone

Co-expression of potato epoxide hydrolase and engineered alcohol dehydrogenase variants can be employed for robust and facile production of 2-hydroxyacetophenone from racemic styrene oxide .

Intermediate for Synthesis of Anticancer Agent Levamisole

(S)-SO, an enantiomer of racemic styrene oxide, is an intermediate for the synthesis of anticancer agent Levamisole .

Intermediate for Synthesis of Anti-HIV agent (-)-hyperolactone C

(S)-SO is also used as an intermediate for the synthesis of anti-HIV agent (-)-hyperolactone C .

Intermediate for Synthesis of Nematocide

(S)-SO is used as an intermediate for the synthesis of nematocide .

Intermediate for Synthesis of NK-1 Receptor Antagonists (+)-CP-99,994

The opposite enantiomer ®-SO can be used for the synthesis of the NK-1 receptor antagonists (+)-CP-99,994 .

properties

IUPAC Name

2-phenyl(2,3-13C2)oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O/c1-2-4-7(5-3-1)8-6-9-8/h1-5,8H,6H2/i6+1,8+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWMVMTVKBNGEAK-ANVYNZRWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH2]1[13CH](O1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

122.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

rac Styrene Oxide-13C2

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